2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine
Overview
Description
2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine is a compound that has been used in various chemical reactions . It has a molecular formula of C7H8F3N3 and a molecular weight of 191.15 g/mol.
Synthesis Analysis
This compound has been used as a bidentate directing group in cobalt-catalyzed C(sp2)–H alkenylation/annulation of the corresponding benzoic hydrazides . It has also been used in palladium-catalyzed arylation of C(sp2)–H bonds . The directing group can be easily synthesized from commercially available materials .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring connected to a trifluoromethyl group and a 1-methylhydrazinyl group.Chemical Reactions Analysis
2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine has been used as a directing group in various chemical reactions. For example, it has been used in cobalt-catalyzed C(sp2)–H alkenylation/annulation of benzoic hydrazides and in palladium-catalyzed arylation of C(sp2)–H bonds .Scientific Research Applications
Cobalt-Catalyzed Cyclization
This compound has been used in a cobalt-catalyzed cyclization of thiophene-2-carbohydrazides with maleimides . This process involves the use of 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine as an easily removable bidentate directing group. The reaction provides an alternative and versatile approach to construct thiophene-fused pyridones using an inexpensive cobalt catalyst .
C–H/N–H Functionalization
The compound has been used in a cobalt-catalyzed direct C–H/N–H functionalization of thiophene-2-carbohydrazides with maleimides . This formal [4+2] cycloaddition has been achieved for the first time, and it provides an alternative and versatile approach to construct thiophene-fused pyridones using an inexpensive cobalt catalyst .
Reductively Removable Directing Group
2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine has been used as a reductively removable directing group in a cobalt-catalyzed C (sp2)–H bond alkenylation/annulation cascade . This reaction shows a broad substrate scope with the products obtained in good to excellent yields and high regioselectivity .
Formation of Isoquinoline Backbone
The compound has been used to form an isoquinoline backbone via reacting with a terminal or internal alkyne followed by annulation . This reaction shows a broad substrate scope with the products obtained in good to excellent yields and high regioselectivity .
Oxidative Coupling of Benzoic Hydrazides
The compound has been used in a cobalt-catalyzed oxidative coupling of benzoic hydrazides with maleimides . This C–H functionalization/spirocyclization cascade protocol shows high efficiency and remarkable functional group tolerance .
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3/c1-13(11)6-3-2-5(4-12-6)7(8,9)10/h2-4H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYILLLQHBJCFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC=C(C=C1)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380652 | |
Record name | 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine | |
CAS RN |
163620-24-4 | |
Record name | 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 163620-24-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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